Amitriptylinoxide

Descripción general

Descripción

Análisis De Reacciones Químicas

El amitriptilinóxido sufre diversas reacciones químicas, que incluyen:

Oxidación: La reacción principal para formar amitriptilinóxido a partir de amitriptilina.

Reducción: Se puede reducir de nuevo a amitriptilina en determinadas condiciones.

Sustitución: Reacciona con varios reactivos para formar diferentes derivados. Los reactivos comunes utilizados en estas reacciones incluyen el peróxido de hidrógeno para la oxidación y agentes reductores como el hidruro de aluminio y litio para la reducción. Los productos principales formados dependen de los reactivos específicos y las condiciones utilizadas.

Aplicaciones Científicas De Investigación

Clinical Uses

- Depression Treatment

- Chronic Pain Management

- Headache Prophylaxis

Pharmacological Profile

This compound acts primarily as a serotonin and norepinephrine reuptake inhibitor, similar to other tricyclic antidepressants. However, it exhibits a significantly lower affinity for adrenergic and muscarinic receptors, which may account for its reduced side effects compared to traditional tricyclics .

Efficacy in Depression

A double-blind study involving 32 patients compared the therapeutic efficacy and tolerability of this compound against amitriptyline. Results indicated no significant difference in efficacy; however, tolerability favored this compound with fewer side effects reported .

Headache Management

In a systematic review analyzing randomized controlled trials of tricyclic antidepressants for headache management, this compound was noted for its effectiveness in reducing headache frequency without the common side effects associated with other tricyclics .

Data Tables

| Application | Efficacy | Side Effects |

|---|---|---|

| Major Depressive Disorder | Comparable to amitriptyline | Fewer than amitriptyline |

| Neuropathic Pain | Good response in ~66% patients | Mild compared to other TCAs |

| Chronic Tension-Type Headaches | Effective in prophylaxis | Minimal adverse effects |

Mecanismo De Acción

El amitriptilinóxido actúa principalmente como un inhibidor de la recaptación de serotonina y norepinefrina, similar a la amitriptilina . También funciona como un antagonista del receptor de serotonina y un antagonista del receptor H1 . El compuesto tiene una menor afinidad por el receptor α1-adrenérgico y los receptores muscarínicos de acetilcolina en comparación con otros TCA . Este perfil farmacológico único contribuye a sus efectos antidepresivos con menos efectos secundarios.

Comparación Con Compuestos Similares

El amitriptilinóxido es similar a otros antidepresivos tricíclicos como:

Amitriptilina: El compuesto madre, con un inicio de acción más lento y más efectos secundarios.

Imipraminóxido: Otro TCA con propiedades antidepresivas similares.

Ciclobenzaprina: Estructuralmente relacionado pero utilizado principalmente como relajante muscular. La singularidad del amitriptilinóxido reside en su inicio de acción más rápido y sus efectos secundarios reducidos, lo que lo convierte en una valiosa alternativa en el tratamiento de la depresión.

Métodos De Preparación

La síntesis del amitriptilinóxido implica la oxidación de la amitriptilina. Un método común es el uso de peróxido de hidrógeno como agente oxidante en presencia de un catalizador . Los métodos de producción industrial pueden involucrar procesos más eficientes y escalables, pero los detalles específicos sobre la producción a gran escala no están fácilmente disponibles en el dominio público.

Actividad Biológica

Amitriptylinoxide, a metabolite of the tricyclic antidepressant amitriptyline, has garnered attention for its diverse biological activities beyond its primary use in treating depression. This article synthesizes current research findings, case studies, and pharmacological data regarding the compound's biological activity.

Overview of this compound

This compound (chemical formula: CHNO) is an organic compound formed through the N-oxidation of amitriptyline. It exhibits a range of pharmacological effects, including neuroprotective, anti-inflammatory, and potential anti-cancer properties.

-

Neurotrophic Effects :

- This compound has been shown to activate tropomyosin receptor kinase (Trk) receptors, particularly TrkA and TrkB, which are crucial for neuronal survival and differentiation. This activation promotes neurite outgrowth in neuronal cell lines and protects against excitotoxicity in animal models .

- Studies indicate that this compound can enhance the production of brain-derived neurotrophic factor (BDNF), further supporting neurogenesis and cognitive function .

- Anti-inflammatory Properties :

- Bronchodilation :

- Antitumoral Activity :

Case Studies

- Chronic Tension-Type Headache :

- Asthma Management :

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms in metabolic enzymes such as CYP2D6 and CYP2C19. Variability in these enzymes can lead to differences in drug metabolism and efficacy among individuals .

Summary of Biological Activities

Propiedades

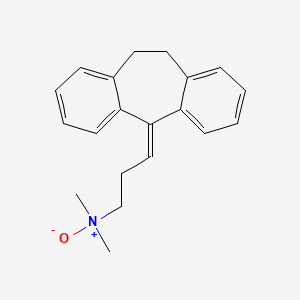

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMKQFOGINQDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195758 | |

| Record name | Amitriptylinoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4317-14-0 | |

| Record name | Amitriptylinoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitriptylinoxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitriptylinoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amitriptylinoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRIPTYLINOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYR2U59WMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does amitriptylinoxide exert its antidepressant effects?

A: While this compound itself has a weaker affinity for neurotransmitter receptors compared to its metabolite, amitriptyline, it acts as a prodrug. [, ] This means it is metabolized in the body to amitriptyline, which is the primary active compound. [, , ] Amitriptyline primarily exerts its antidepressant effects by inhibiting the reuptake of norepinephrine and serotonin in the brain, thereby increasing their levels in the synaptic cleft. [, ]

Q2: Does this compound interact directly with any neurotransmitter receptors?

A: Yes, although with lower affinity compared to amitriptyline. Studies show that this compound displays weak affinity for muscarinic acetylcholine receptors, alpha-adrenergic receptors, and NMDA receptors. [, ] This weaker binding is thought to contribute to its reduced side effect profile compared to amitriptyline. [, ]

Q3: How does the interaction of this compound with NMDA receptors relate to its potential therapeutic benefits?

A: this compound, alongside other tricyclic antidepressants, has been shown to inhibit N-methyl-D-aspartate (NMDA)-evoked acetylcholine release in the rat caudate putamen. [] This suggests a potential role in modulating NMDA receptor function, which is implicated in spinal nociception and could contribute to the analgesic properties observed with tricyclic antidepressants. []

Q4: What are the major metabolic pathways of this compound in humans?

A: The primary metabolic pathway of this compound involves its reduction to amitriptyline. [, , ] Subsequent metabolism of amitriptyline involves N-demethylation to nortriptyline, hydroxylation at the ethylene bridge of the central seven-membered ring, and direct conjugation to form a quaternary ammonium-linked glucuronide. []

Q5: How do the pharmacokinetic properties of this compound differ from those of amitriptyline?

A: this compound exhibits faster absorption and elimination compared to amitriptyline. [, ] Following oral administration, this compound achieves higher peak brain concentrations than amitriptyline, but is eliminated more rapidly. [] Despite its rapid elimination, chronic administration of this compound leads to sustained brain levels of amitriptyline. []

Q6: Are there any genetic factors that could influence the metabolism of this compound?

A: Yes, the enzyme cytochrome P450 2D6 (CYP2D6) plays a crucial role in the metabolism of amitriptyline, particularly the formation of its active metabolite, nortriptyline. [] Genetic variations in CYP2D6 activity can significantly influence the metabolism and plasma concentrations of amitriptyline and nortriptyline, potentially impacting therapeutic response. []

Q7: Has the efficacy of this compound been investigated in clinical trials?

A: Yes, several clinical trials have been conducted to evaluate the efficacy and tolerability of this compound in patients with depression. [, , , , , ] Double-blind studies comparing this compound to amitriptyline have demonstrated comparable antidepressant effects. [, ] Furthermore, studies suggest that this compound might be associated with a more favorable side effect profile compared to amitriptyline. [, ]

Q8: Beyond depression, are there other potential clinical applications for this compound?

A: Given its structural similarity to amitriptyline and its ability to modulate NMDA receptor function, this compound has been explored as a potential treatment for chronic tension-type headache. [] While one study did not find a significant difference between this compound, amitriptyline, and placebo in achieving a 50% reduction in headache frequency and intensity, trend analysis suggested a possible superior effect of this compound in reducing headache intensity. []

Q9: What analytical techniques are employed for the detection and quantification of this compound and its metabolites?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, mass spectrometry (MS), and fluorescence detection, are commonly employed for the analysis of this compound and its metabolites in biological samples. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.